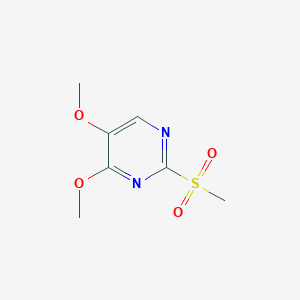

4,5-Dimethoxy-2-methylsulfonylpyrimidine

Beschreibung

4,6-Dimethoxy-2-methylsulfonylpyrimidine (C₇H₁₀N₂O₄S, Mᵣ = 218.23) is a pyrimidine derivative characterized by methoxy groups at positions 4 and 6 and a methylsulfonyl group at position 2. Its asymmetric unit contains two independent molecules (A and B) with distinct orientations of the methylsulfonyl group, leading to unique hydrogen-bonded crystal packing .

Eigenschaften

IUPAC Name |

4,5-dimethoxy-2-methylsulfonylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-12-5-4-8-7(14(3,10)11)9-6(5)13-2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDAQBOSBKXGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 4,5-Dimethoxy-2-methylthiopyrimidine Intermediate

Although the literature primarily reports on the 4,6-dimethoxy isomer, analogous methods apply to 4,5-dimethoxy derivatives with positional adjustment.

- React 2-chloro-4,5-dimethoxypyrimidine with sodium methyl mercaptide (CH3SNa) in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide .

- The reaction is carried out in a polar solvent like methanol or an inert organic solvent at mild temperatures (~45-50 °C).

- The nucleophilic substitution proceeds efficiently, yielding the methylthio-substituted pyrimidine.

Example data from 4,6-dimethoxy analogue:

| Parameter | Condition/Value |

|---|---|

| Starting material | 2-chloro-4,6-dimethoxypyrimidine (100 mmol) |

| Nucleophile | Sodium methyl mercaptide (107 mmol) |

| Catalyst | Tetrabutylammonium bromide (5 mmol) |

| Solvent | Methanol (80 mL) |

| Temperature | 45-50 °C |

| Reaction time | 2 hours |

| Yield | 95.6% |

| Product melting point (m.p.) | 52.5-53.8 °C |

Note: The 4,5-dimethoxy isomer would require analogous conditions with the corresponding chloro precursor.

Oxidation to 4,5-Dimethoxy-2-methylsulfonylpyrimidine

The methylthio intermediate is oxidized to the methylsulfonyl derivative using hydrogen peroxide catalyzed by sodium tungstate dihydrate.

- Dissolve the methylthio intermediate in acetic acid with sodium tungstate dihydrate catalyst and tetrabutylammonium bromide.

- Slowly add 35% aqueous hydrogen peroxide at 45 °C.

- Stir the mixture at 55 °C for 4 hours to complete oxidation.

- Quench excess peroxide with sodium sulfite solution.

- Filter and recrystallize the product from ethanol.

Example data from 4,6-dimethoxy analogue:

| Parameter | Condition/Value |

|---|---|

| Intermediate | 2-methylthio-4,6-dimethoxypyrimidine (100 mmol) |

| Catalyst | Sodium tungstate dihydrate (4.5 mmol) |

| Phase-transfer catalyst | Tetrabutylammonium bromide (5 mmol) |

| Solvent | Acetic acid (25 mL) |

| Oxidizing agent | 35% H2O2 (200 mmol) |

| Temperature (addition) | 45 °C |

| Reaction temperature | 55 °C |

| Reaction time | 4 hours |

| Yield | 99.0% |

| Product melting point (m.p.) | 126.3-127.7 °C |

Alternative Industrial Process

A patented industrial process describes:

- Reacting 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with an alkali metal methoxide (e.g., sodium methoxide) in an inert organic solvent (toluene preferred) at 20-60 °C to form the dimethoxy methylthio intermediate.

- Transferring the reaction mixture to an aqueous acidic medium (2-10% acetic acid).

- Adding sodium tungstate catalyst and hydrogen peroxide (20-35%) dropwise at 70-90 °C.

- Maintaining the oxidation for 1-6 hours until completion.

- Destroying excess oxidant with sodium hydrogen sulfite.

- Adjusting pH to 5-8 for purification.

This process emphasizes ecological and economic advantages, high yield, and purity suitable for large-scale production.

Comparative Summary Table of Key Preparation Parameters

| Step | Reagents & Catalysts | Solvent(s) | Temp. (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Sodium methyl mercaptide, tetrabutylammonium bromide | Methanol or inert solvent | 45-50 | 2 hours | ~95.6 | Phase-transfer catalysis, mild temp. |

| Oxidation | 35% H2O2, sodium tungstate dihydrate, tetrabutylammonium bromide | Acetic acid | 45-55 | 4 hours | ~99.0 | Slow addition of peroxide, quench excess |

| Industrial scale alternative | Sodium methoxide, sodium tungstate, H2O2 | Toluene + aqueous acetic acid | 20-90 (varied) | 1-6 hours | High | pH adjustment post-oxidation, eco-friendly |

Analyse Chemischer Reaktionen

4,5-Dimethoxy-2-(methylsulfonyl)pyrimidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Common reagents used in these reactions include hydrogen peroxide for oxidation, various nucleophiles for substitution, and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethoxy-2-(methylsulfonyl)pyrimidine Applications

4,5-Dimethoxy-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative that is being researched for its potential pharmacological properties, including enzyme inhibition, anticancer, anti-inflammatory, and antimicrobial activity. It is similar in structure to 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, which is a cysteine "capping" agent used for proteomics .

Chemical Structure and Properties

4,5-Dimethoxy-2-(methylsulfonyl)pyrimidine features two methoxy groups and a methylsulfonyl group attached to the pyrimidine ring, which influences its biological activities.

Synthesis

The synthesis of 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine typically involves the preparation of 4,5-dimethoxypyrimidine as a starting material, followed by the introduction of a methylsulfanyl group. Industrial production methods include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Scientific Research Applications

4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine serves as a building block for synthesizing more complex pyrimidine derivatives. It is also used in studying enzyme interactions and as a potential inhibitor of certain biological pathways. Research is being done to explore its potential as a therapeutic agent, especially in treating diseases where pyrimidine analogs are effective.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine involves interaction with specific molecular targets and can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects, though the exact molecular targets and pathways involved are still under investigation.

Biological Activity

4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine has potential pharmacological properties, including enzyme inhibition and antimicrobial activity. It is believed to exert its biological effects through enzyme inhibition by binding to the active sites of specific enzymes, blocking their activity and disrupting metabolic pathways, as well as receptor interaction, where its unique structure may facilitate binding to various receptors involved in cellular signaling.

Antimicrobial Activity

Pyrimidine derivatives, including 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine, exhibit antimicrobial properties and have demonstrated effectiveness against bacterial strains such as E. coli and S. aureus in in vitro studies.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Activity

4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine has been investigated for potential anticancer properties, with studies reporting that derivatives with similar structures showed significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 29.77 |

| Caco-2 (Colon) | 40.54 |

These values indicate that 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine may possess promising anticancer activity comparable to established chemotherapeutic agents.

Anti-inflammatory Effects

Pyrimidine derivatives have also been noted for their anti-inflammatory activities. In preclinical models, compounds similar to 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine demonstrated significant inhibition of paw edema in inflammatory models.

| Compound | Inhibition (%) at 4h | Inhibition (%) at 5h |

|---|---|---|

| This compound | 43.17 | 31.10 |

Wirkmechanismus

The mechanism of action of 4,5-dimethoxy-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . For example, in pharmaceuticals, it may inhibit or activate certain enzymes, leading to therapeutic effects . The pathways involved in its mechanism of action are determined by the specific biological context in which it is used .

Vergleich Mit ähnlichen Verbindungen

Key Features:

- Synthesis : Prepared via oxidation of 4,6-dimethoxy-2-methylmercaptopyrimidine using periodic acid and chromium trioxide, yielding 87% purity .

- Crystallography : Crystallizes in the triclinic system (P1 space group) with unit cell parameters a = 8.349 Å, b = 11.067 Å, c = 11.438 Å, α = 108.457°, β = 92.774°, γ = 98.504° .

- Applications : A key intermediate in sulfonylurea herbicides (e.g., nicofulfuron, amidosulfuron) due to its role as an acetolactate synthase (ALS) inhibitor .

Comparison with Similar Pyrimidine Derivatives

Structural and Crystallographic Differences

Key Observations :

- Substituent Effects: The methylsulfonyl group in the title compound enhances electrophilicity compared to sulfanyl or amino derivatives, influencing reactivity in nucleophilic substitutions .

- Crystal Packing : Hydrogen bonding (C–H⋯O) in the title compound contrasts with halogen bonding (Cl⋯N) in 4,6-dichloro-5-methoxypyrimidine, affecting solubility and thermal stability .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.